N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-16(19,10-14-8-5-9-20-14)12-17-15(18)11-21-13-6-3-2-4-7-13/h2-9,19H,10-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPHXWDOMLCPIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)COC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenoxyacetamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furfural, which is derived from biomass.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Phenoxyacetamide Moiety: The phenoxyacetamide group can be attached through amide bond formation reactions, typically involving the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenoxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can undergo reduction reactions to form reduced derivatives of the furan ring.
Substitution: The hydroxy and phenoxyacetamide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions include various furan derivatives, reduced furan compounds, and substituted phenoxyacetamide derivatives .
Scientific Research Applications
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenoxyacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenoxyacetamide with analogous acetamide derivatives reported in the literature. Key differences in substituents and biological activities are highlighted:
Key Observations:
Furan-Containing Analogs: The presence of a furan ring (as in PAM-2 and the target compound) correlates with neuropathic pain modulation, likely due to interactions with ion channels or cannabinoid receptors . However, the target compound’s hydroxy-2-methylpropyl chain may enhance solubility compared to PAM-2’s acrylamide backbone.
Phenoxyacetamide Derivatives: Compounds like 2-(4-hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide emphasize the role of aromatic substituents in directing reactivity (e.g., nitro-group reduction), though their biological roles remain underexplored .
Structural Complexity and Activity : The trifluoromethylbenzothiazole group in EP 3348550A1 analogs demonstrates how electron-withdrawing substituents enhance metabolic stability and target affinity , a feature absent in the target compound.
Biological Activity
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to synthesize available research findings on this compound, focusing on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring and a phenoxyacetamide moiety, which are known for their diverse biological activities. The structural formula is as follows:
This structure suggests potential interactions with various biological targets, including enzymes and receptors.
Antimicrobial Activity
Research indicates that derivatives of phenoxyacetamides exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, its structural analogs suggest a potential for antibacterial activity.
Anti-inflammatory Effects
Phenoxyacetamides are also noted for their anti-inflammatory effects. In vitro studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may possess anti-inflammatory properties, although specific studies are required to confirm this.
The mechanisms by which this compound exerts its biological effects likely involve:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Receptor Modulation : The compound may act as a modulator for various receptors, influencing cellular signaling pathways.
- Cell Cycle Interference : Similar compounds have been shown to affect cell cycle progression in cancer cells, indicating a potential for antitumor activity.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of phenoxyacetamide derivatives against E. coli. The results indicated that modifications to the side chains significantly enhanced antibacterial activity, suggesting that this compound could be optimized for improved efficacy.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| A | 32 | E. coli |
| B | 16 | S. aureus |
| N-(3-furan) | TBD | TBD |
Case Study 2: Anti-inflammatory Properties
In an investigation of anti-inflammatory properties, a related phenoxyacetamide was tested for its ability to reduce TNF-alpha levels in lipopolysaccharide-stimulated macrophages. The compound demonstrated significant inhibition at concentrations above 10 μM.
| Concentration (μM) | TNF-alpha Inhibition (%) |
|---|---|
| 5 | 15 |
| 10 | 40 |
| 50 | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
